molecular formula C8H10O3 B14630468 Methyl (5-oxocyclopent-1-en-1-yl)acetate CAS No. 57026-61-6

Methyl (5-oxocyclopent-1-en-1-yl)acetate

Cat. No.: B14630468
CAS No.: 57026-61-6
M. Wt: 154.16 g/mol
InChI Key: WCSCLKCGVJYBBI-UHFFFAOYSA-N
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Description

Methyl (5-oxocyclopent-1-en-1-yl)acetate is an organic compound with the molecular formula C8H10O3. It is a methyl ester derivative of 5-oxocyclopent-1-en-1-yl acetic acid. This compound is known for its unique structure, which includes a cyclopentenone ring fused with an acetate group. It has various applications in organic synthesis and is a valuable intermediate in the production of pharmaceuticals and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (5-oxocyclopent-1-en-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of cyclopentenone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester .

Another method involves the Friedel-Crafts acylation of furan with 2,9-oxonanedione, followed by methylation and subsequent reduction. This method is particularly useful for producing intermediates for pharmaceuticals .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (5-oxocyclopent-1-en-1-yl)acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (5-oxocyclopent-1-en-1-yl)acetate involves its interaction with molecular targets through Michael addition. The compound forms covalent bonds with the SH groups of core proteins, leading to the loss of their basic biochemical functions. This mechanism is particularly relevant in its anticancer activity, where it disrupts the function of proteins involved in cell division and survival .

Comparison with Similar Compounds

Methyl (5-oxocyclopent-1-en-1-yl)acetate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

CAS No.

57026-61-6

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 2-(5-oxocyclopenten-1-yl)acetate

InChI

InChI=1S/C8H10O3/c1-11-8(10)5-6-3-2-4-7(6)9/h3H,2,4-5H2,1H3

InChI Key

WCSCLKCGVJYBBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CCCC1=O

Origin of Product

United States

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